Product packaging for DIMETHICONE PEG-8 ISOSTEARATE(Cat. No.:CAS No. 133448-16-5)

DIMETHICONE PEG-8 ISOSTEARATE

Cat. No.: B593091
CAS No.: 133448-16-5
M. Wt: 945.6 g/mol
InChI Key: XMDGYJLKKBTJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHICONE PEG-8 ISOSTEARATE is an inorganic chemical compound, specifically a derivative of Dimethicone (a high molecular weight polymer derived from silicone) that has been PEGylated, in this case with PEG-8 Isostearate . This compound functions as a potent skin-conditioning agent in topical formulations, a primary area of research interest . Its core mechanism of action involves forming a hydrophobic, protective barrier on the skin's surface . This barrier functions to both prevent transepidermal water loss, thereby maintaining hydration, and to block the entry of exogenous substances into the stratum corneum . The dimethicone backbone of the molecule contributes significant viscoelasticity and a characteristically smooth, slippery texture during application, while also providing UV resistance and a non-greasy feel . From a research and development perspective, the PEG (Polyethylene Glycol) component is critical as it is formed by polymerizing ethylene oxide and water, creating complex chemical polymers . The numerical value "8" denotes the average number of molecular ethylene oxide units, which influences properties like water solubility and skin penetration, with higher molecular weight polymers generally exhibiting reduced skin absorption . Safety assessments of related PEGylated compounds, such as PEG-8 Dimethicone, have deemed them safe for use in formulated products, with studies examining concentrations in a range of 0.024% to 5.6% . This compound is a synthetic material intended for laboratory research applications and is strictly for Research Use Only. It must not be used for personal, cosmetic, or pharmaceutical purposes.

Properties

CAS No.

133448-16-5

Molecular Formula

C44H96O13Si4

Molecular Weight

945.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-2-yl 2-methylheptadecanoate

InChI

InChI=1S/C44H96O13Si4/c1-13-14-15-16-17-18-19-20-21-22-23-24-25-26-42(2)44(45)54-43(3)41-52-38-37-50-34-33-48-30-29-46-27-28-47-31-32-49-35-36-51-39-40-53-61(12,56-59(7,8)9)57-60(10,11)55-58(4,5)6/h42-43H,13-41H2,1-12H3

InChI Key

XMDGYJLKKBTJNX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C)C(=O)OC(C)COCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(C)C(=O)OC(C)COCCOCCOCCOCCOCCOCCOCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Dimethicone Peg 8 Isostearate

Analysis of Siloxane and Polyethylene (B3416737) Glycol Building Blocks

The foundation of Dimethicone PEG-8 Isostearate is a dimethicone copolyol, which is a polydimethylsiloxane (B3030410) (PDMS) backbone grafted with polyethylene glycol chains. The creation of this intermediate is a critical step that dictates the final properties of the surfactant.

Standard dimethicone, or polydimethylsiloxane, is a polymer with a repeating -(Si(CH₃)₂-O)- structure and is generally unreactive. To prepare it for linkage to polyethylene glycol and subsequent esterification, the dimethicone oligomer must first be functionalized to introduce reactive sites. A common method to achieve this is through hydrosilylation, where a vinyl-terminated polyethylene glycol is reacted with a hydride-functional siloxane (a PDMS chain containing Si-H bonds). This reaction, typically catalyzed by a platinum complex, forms a stable Si-C bond, grafting the PEG chain onto the siloxane backbone.

The resulting molecule is a dimethicone copolyol, a silicone polyether. The terminal end of the grafted PEG chain contains a primary hydroxyl (-OH) group, which serves as the reactive site for the subsequent esterification with isostearic acid. silicone-surfactant.com The structure provides a molecule with distinct domains: a lipophilic and siloxane-soluble PDMS backbone and a hydrophilic, water-soluble polyether branch with a reactive hydroxyl terminus.

Table 1: Comparison of Dimethicone Functionalization Methods

Functionalization MethodReactive Group IntroducedTypical CatalystBond FormedKey Advantages
HydrosilylationHydroxyl (via PEG graft)Platinum complexesSi-CHigh efficiency, stable bond, precise control over graft location.
Anionic Ring-OpeningCarboxylateStrong bases (e.g., KOH)Si-O-CCan create terminal functional groups.
CondensationHydroxylTin catalystsSi-O-CSuitable for reacting with silanol-terminated PDMS.

Polyethylene glycol (PEG) is a polyether compound with hydroxyl groups at both ends. For the synthesis of this compound, a PEG molecule with an average of eight ethylene (B1197577) oxide repeat units is used, as indicated by the "-8" in the name. To ensure a targeted linkage, the PEG molecule is often derivatized.

In the context of creating the dimethicone copolyol intermediate via hydrosilylation, one end of the PEG molecule is modified to contain a vinyl group (-CH=CH₂), making it reactive toward the Si-H groups on the siloxane backbone. The other end retains its hydroxyl group, which will later react with isostearic acid. This mono-functionalization is crucial to prevent cross-linking and to ensure the correct final structure. Various methods exist for preparing these heterobifunctional PEG derivatives, allowing for precise control over the subsequent reactions. mdpi.comnih.gov

Isostearic Acid: Source, Purity, and Reactive Derivatives for Esterification

Isostearic acid is a key component that imparts emolliency and contributes to the surfactant properties of the final molecule.

Isostearic acid is a saturated fatty acid with a branched methyl group on the alkyl chain. researchgate.net Unlike its linear counterpart, stearic acid, which is solid at room temperature, the branched structure of isostearic acid disrupts crystal packing, rendering it a liquid with a low pour point. researchgate.netklkoleo.com It is primarily produced through the catalytic isomerization of oleic acid, a monounsaturated fatty acid abundant in vegetable oils. researchgate.netillinois.edu This process involves heating oleic acid in the presence of natural mineral catalysts, such as specific clays or zeolites, which promotes skeletal rearrangement to form a mixture of branched-chain isomers. researchgate.netillinois.edu

The purity of commercial isostearic acid is critical for its performance. Key quality parameters include the acid value, iodine value (a measure of residual unsaturation), and color. High-purity grades have a very low iodine value, indicating excellent oxidative stability compared to unsaturated fatty acids like oleic acid. klkoleo.comuu.nl The primary components are C18 branched saturated fatty acids, though minor amounts of other chain lengths (e.g., C16, C20) and some residual linear fatty acids may be present. klkoleo.com

For esterification, isostearic acid can be used directly, or it can be converted into more reactive derivatives. Common derivatives include:

Acid Chlorides (Isostearoyl chloride): Highly reactive, used for rapid esterification but generate corrosive HCl as a byproduct.

Anhydrides: Also highly reactive.

Simple Esters (e.g., Methyl Isostearate): Used as precursors in transesterification reactions, which can proceed under milder conditions than direct esterification. google.com

Table 2: Typical Properties of Commercial Isostearic Acid

PropertyTypical ValueSignificance
Acid Value (mg KOH/g)190 - 197Measures the concentration of carboxylic acid groups.
Iodine Value (g I₂/100g)< 2.0Indicates a low level of unsaturation, conferring high oxidative stability. klkoleo.com
AppearanceClear, light yellow liquidThe branched structure results in a liquid state at room temperature. klkoleo.com
Cloud Point< 8 °CReflects good cold-flow properties. klkoleo.com

Esterification and Silylation Reaction Mechanisms

The final step in the synthesis of this compound is the formation of an ester bond between the isostearic acid precursor and the hydroxyl-terminated PEG chain of the dimethicone copolyol. This can be achieved through several pathways.

The most common method for forming the ester linkage is through direct condensation, also known as Fischer esterification. masterorganicchemistry.com This reaction involves heating the dimethicone copolyol (which contains the terminal -OH group) with isostearic acid in the presence of an acid catalyst. chemguide.co.uk

The mechanism proceeds as follows:

Protonation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the isostearic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A lone pair of electrons from the oxygen of the terminal hydroxyl group on the dimethicone copolyol attacks the activated carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking oxygen to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the final protonated ester.

This reaction is reversible, and to drive it toward the product side, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation. gelest.com

An alternative to direct condensation is transesterification. researchgate.net This strategy involves reacting the dimethicone copolyol with a simple ester of isostearic acid, such as methyl isostearate. google.com This reaction is an equilibrium process where the alcohol portion of the ester is exchanged.

The reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification is often preferred as it can be performed under milder temperature conditions (e.g., 70-160 °C) than direct esterification. google.com Common base catalysts include sodium methoxide or potassium hydroxide.

The mechanism for base-catalyzed transesterification involves:

Nucleophilic Attack: The alkoxide catalyst deprotonates the hydroxyl group on the dimethicone copolyol, creating a more potent nucleophile.

Intermediate Formation: The resulting silylated polyether alkoxide attacks the carbonyl carbon of the methyl isostearate, forming a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating a methoxide ion (-OCH₃), which is then protonated by the reaction medium to regenerate the catalyst and release methanol as a byproduct.

This method offers advantages in selectivity and can lead to higher purity products, as the lower reaction temperatures minimize side reactions and degradation of the polymer backbones. google.comrsc.org The removal of the low-boiling-point alcohol byproduct (e.g., methanol) drives the reaction to completion.

Specific Silylation Techniques for Polyether-Siloxane Coupling

The predominant silylation technique for coupling the polyether and siloxane components is hydrosilylation . This addition reaction is one of the most significant and widely used processes in silicone chemistry for creating Si-C bonds silibasesilicone.comutoronto.camdpi.com.

The reaction involves a hydride-functional siloxane and a polyether containing a terminal alkene group, such as an allyl polyether wikihow.com. The process is catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst (a Pt(0) complex), the latter being an industry standard wikihow.comsilibasesilicone.commdpi.com. These catalysts facilitate the addition of the Si-H group across the C=C double bond of the allyl group on the polyether chain nih.gov.

A critical challenge in this process is the potential for the platinum catalyst to cause isomerization of the terminal allyl group to an internal, less reactive propylene group silibasesilicone.comutoronto.ca. This side reaction halts the desired coupling. Research has shown that careful selection of the Si-H substrate and control of reaction conditions can mitigate this issue. For instance, using siloxanes with terminal dimethylsilyl (-SiMe₂H) groups can promote the re-isomerization of internal alkenes back to the terminal form, allowing the hydrosilylation to proceed to completion and yield a product with minimal residual isomers silibasesilicone.comutoronto.ca.

The general mechanism for this coupling, based on the widely accepted Chalk-Harrod model, involves several key steps mdpi.com:

Oxidative addition of the Si-H bond to the platinum(0) catalyst center.

Coordination of the alkene (from the allyl polyether) to the platinum complex.

Insertion of the alkene into the Pt-H bond (or Pt-Si bond, depending on the specific mechanistic pathway).

Reductive elimination of the final product, regenerating the platinum(0) catalyst to continue the cycle.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound via hydrosilylation is a thermodynamically favorable process, characterized by being significantly exothermic globecore.com. This release of heat requires careful temperature control in industrial reactors to prevent runaway reactions and ensure product consistency globecore.com. The formation of the stable Si-C and C-H bonds in the product, compared to the Si-H and C=C bonds in the reactants, provides the thermodynamic driving force for the reaction.

The kinetics of the reaction are influenced by several factors:

FactorInfluence on Reaction KineticsTypical Conditions
Catalyst Concentration The reaction rate is highly dependent on the concentration of the platinum catalyst. Higher concentrations lead to faster reactions.Typically used in parts-per-million (ppm) levels, ranging from 0.1 to 100 ppm of the platinum group metal based on reactant weight mdpi.comosti.gov.
Temperature Reaction rates increase with temperature. However, excessively high temperatures can promote side reactions, such as alkene isomerization or catalyst decomposition.Often conducted at elevated temperatures, for example, 100-110 °C for 3-4 hours, to ensure a reasonable reaction time buchi.comyoutube.com.
Reactant Stoichiometry The molar ratio of reactants is crucial. A slight molar excess (e.g., 1-10%) of the unsaturated polyether is typically used to ensure complete consumption of the Si-H groups on the siloxane backbone osti.gov.1.1:1 to 1.3:1 molar ratio of allyl polyether to heptamethyltrisiloxane buchi.com.
Reactant/Catalyst Structure The electronic and steric properties of the reactants and catalyst ligands affect the rate. Electron-withdrawing groups on the silane can increase the reaction rate heidolph.com. The specific ligands on the platinum catalyst can influence its activation energy mdpi.com.Karstedt's catalyst is often preferred for its high activity and solubility in organosiloxane systems wikihow.comyoutube.com.

The rate law for the hydrosilylation reaction can be complex and may depend on the specific catalyst and reactants used. For some nickel-catalyzed systems, a rate law of [Ni]¹ᐟ²[alkene][silane] has been observed, suggesting a complex mechanism involving catalyst dimerization buchi.com. While a specific rate law for the this compound system is not publicly available, the reaction is generally managed to ensure greater than 99.5% conversion of the Si-H groups to achieve a high-purity final product osti.gov.

Advanced Purification and Isolation Techniques for Research-Grade Material

Following synthesis, the crude product is a mixture containing the desired this compound, unreacted precursors, catalyst residues, and potentially low-molecular-weight cyclic siloxanes. Achieving research-grade purity requires advanced purification techniques.

Chromatographic Separations (e.g., Preparative GPC, Flash Chromatography)

Preparative Gel Permeation Chromatography (GPC): GPC is a powerful technique for fractionating polymers based on their hydrodynamic volume (size) in solution mdpi.comwikipedia.org. It is highly effective for purifying this compound by separating the high-molecular-weight copolymer from smaller impurities like unreacted siloxane or polyether precursors, residual solvents, and low-molecular-weight cyclic siloxanes mdpi.comfood52.com. The crude polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and passed through a column packed with a porous gel wikipedia.org. Larger molecules elute first, allowing for the collection of the purified polymer fraction mdpi.com.

Flash Chromatography: This technique is a rapid form of column chromatography that uses pressure to force the solvent through the stationary phase (typically silica gel), accelerating the separation oup.com. For an amphiphilic compound like this compound, a normal-phase system (silica gel) with a gradient of polar and non-polar solvents (e.g., ethyl acetate/hexane) can be used to separate the target molecule from non-polar impurities (like siloxane precursors) and more polar impurities (like polyether precursors).

Liquid-Liquid Extraction and Solvent Evaporation Methodologies

Liquid-Liquid Extraction (LLE): LLE is used to remove specific impurities by partitioning them between two immiscible liquid phases. For silicone polymers, LLE can effectively remove residual catalyst ions or water-soluble precursors. A solution of the crude polymer in a non-polar organic solvent (e.g., toluene (B28343), hexane) can be washed with water or an acidic aqueous solution to remove hydrophilic impurities. Specialized solvents, such as various glycol ethers, have also been developed for dissolving silicones for purification processes. A more advanced and environmentally friendly method uses liquid CO₂ as the extraction solvent to remove unreacted monomers and other volatile compounds from silicone substrates at room temperature.

Solvent Evaporation: After purification steps involving solvents, the solvent must be removed to isolate the final product. For heat-sensitive polymers, rotary evaporation under reduced pressure is a standard laboratory method. For industrial-scale production and to remove trace amounts of volatile solvents from viscous oils, large-scale rotary evaporators or wiped-film evaporators are used. This process is often performed at elevated temperatures (e.g., up to 160°C) and under high vacuum (e.g., 10 mbar) to reduce the solvent concentration to ppm levels.

Green Chemistry Principles in this compound Production

The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry to identify more sustainable manufacturing practices.

Green Chemistry PrincipleApplication in this compound Synthesis
1. Prevention Optimizing reaction conditions to minimize the formation of byproducts like isomerized alkenes reduces waste from the outset silibasesilicone.com.
2. Atom Economy The core hydrosilylation reaction is an addition reaction, which is 100% atom-economical in theory, as all reactant atoms are incorporated into the final product.
3. Less Hazardous Syntheses Research into replacing traditional platinum catalysts with those based on more earth-abundant and less toxic metals like iron and nickel is an active area buchi.com.
5. Safer Solvents & Auxiliaries Developing solvent-free reaction conditions is a key green improvement, eliminating solvent waste and hazards buchi.com. Using supercritical or liquid CO₂ for extraction offers a non-toxic, recyclable alternative to organic solvents.
6. Design for Energy Efficiency Traditional silicone manufacturing is energy-intensive. Using highly active catalysts that allow for lower reaction temperatures and shorter reaction times can significantly reduce energy consumption.
7. Use of Renewable Feedstocks While the siloxane backbone is derived from silica, the isostearate and PEG portions can potentially be derived from renewable, bio-based sources, reducing reliance on petrochemicals.
9. Catalysis Using catalytic (as opposed to stoichiometric) reagents is fundamental to this synthesis. Improving catalyst efficiency (higher turnover numbers) and enabling catalyst recycling reduces metal waste and cost.

Furthermore, the lifecycle of silicone products is considered in green chemistry. Silicones used in applications like renewable energy (wind turbines, solar panels) and in creating more fuel-efficient vehicles can save many times the amount of greenhouse gases emitted during their production, contributing to a net positive environmental impact.

Fundamental Physico Chemical Behavior and Interfacial Science of Dimethicone Peg 8 Isostearate

Self-Assembly Phenomena in Model Systems

The amphiphilic nature of Dimethicone PEG-8 Isostearate, possessing both a hydrophobic silicone backbone and hydrophilic polyether chains, drives its self-assembly in aqueous solutions. This process involves the spontaneous organization of individual molecules into larger, ordered structures to minimize unfavorable interactions between the hydrophobic segments and water.

Critical Micelle Concentration (CMC) Determination via Surface Tension and Conductivity

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles in a solution. For nonionic surfactants like this compound, the CMC is typically determined by observing the change in a physical property of the solution as a function of surfactant concentration.

Surface tensiometry is a primary method used for this determination. As the concentration of a surfactant increases, it populates the air-water interface, leading to a significant reduction in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution. The concentration at which this transition occurs is the CMC, and it is identified by a plateau or a distinct break in the plot of surface tension versus the logarithm of the surfactant concentration. Silicone polyethers, as a class, are recognized for their ability to substantially lower the surface tension of water. tandfonline.com

Conductivity measurements can also be employed, particularly if the surfactant possesses any ionic character or impurities. For nonionic surfactants, changes in conductivity around the CMC are generally less pronounced than for ionic surfactants but can sometimes be detected due to changes in the mobility of ions associated with the formation of micelles.

While precise CMC values for this compound are not readily found in scientific literature, the general class of silicone polyethers exhibits low CMCs, indicating high efficiency in surface activity.

Interactive Data Table: Representative Physico-Chemical Properties of Silicone Polyether Surfactants Note: The following data represents typical values for related silicone polyether surfactants and are intended for illustrative purposes, as specific data for this compound was not available in the surveyed literature.

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Micellar Aggregation Numbers and Morphology Characterization

Once the CMC is exceeded, this compound molecules are expected to aggregate into micelles. The aggregation number, which is the average number of molecules per micelle, and the morphology (shape) of these aggregates are influenced by the molecular geometry of the surfactant. This includes the relative size of the hydrophobic (silicone) and hydrophilic (polyether) parts.

Techniques such as dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are commonly used to characterize the size and shape of micelles. mdpi.com For surfactants with a bulky hydrophobic group, like the dimethicone chain, and a flexible hydrophilic chain, the resulting micelles are often spherical. However, depending on factors like concentration, temperature, and salinity, other morphologies such as cylindrical or worm-like micelles can form. Research on amphiphilic copolymers with polysiloxane side chains has shown that the size and shape of nanostructures in water depend on the content of the hydrophobic components. mdpi.com

Formation of Other Supramolecular Structures (e.g., vesicles, lamellar phases)

At higher concentrations, or under specific conditions, surfactants can form more complex supramolecular structures beyond simple micelles. These can include vesicles, which are spherical bilayers enclosing an aqueous core, and lamellar phases, which consist of stacked bilayers. The formation of these structures is governed by the packing parameter of the surfactant molecule. Some studies on polyether-modified fluorosilicone surfactants have shown their ability to spontaneously assemble into vesicles in aqueous solutions. bohrium.comacs.org It is plausible that under appropriate conditions, this compound could also form such higher-order assemblies.

Adsorption Kinetics and Thermodynamics at Diverse Interfaces

The efficacy of this compound in various applications stems from its ability to adsorb at interfaces, altering the interfacial properties. The kinetics of this adsorption process and the thermodynamic stability of the resulting interfacial layer are crucial to its function.

Air-Water Interfacial Adsorption and Monolayer Formation

At the air-water interface, this compound molecules arrange themselves with the hydrophobic dimethicone portion oriented towards the air and the hydrophilic PEG-isostearate portion anchored in the water. This orientation disrupts the cohesive energy of water at the surface, resulting in a reduction of surface tension. The process of adsorption is dynamic, involving the diffusion of surfactant molecules from the bulk solution to the interface. lboro.ac.uk

The study of Langmuir films, where a monolayer of the surfactant is spread on the water surface, can provide insights into the packing and conformational behavior of the molecules at the interface. researchgate.net For organosilicon surfactants, these studies have revealed that the flexible siloxane chain can adopt different conformations under compression. researchgate.netresearchgate.net

Oil-Water Interfacial Tension Reduction and Emulsification Mechanisms

In systems containing both oil and water, this compound acts as an emulsifier by adsorbing at the oil-water interface. This adsorption lowers the interfacial tension, which is the energy required to create a new interface between the two immiscible liquids. By reducing this energy, the formation of smaller droplets of one liquid dispersed in the other (an emulsion) is facilitated, and the stability of this emulsion is enhanced.

The surfactant forms a protective film around the dispersed droplets, creating a barrier that prevents them from coalescing. The effectiveness of an emulsifier is related to its ability to pack efficiently at the interface and create a resilient film. The combined presence of the silicone and the polyether-fatty acid components in this compound allows it to effectively bridge the oil and water phases, making it a versatile emulsifier for creating stable oil-in-water or water-in-oil emulsions. The ability of silicone polyethers to act as emulsifying agents is a well-established property. atamanchemicals.comresearchgate.net

Interactive Data Table: Interfacial Properties of Organosilicon Surfactants Note: This table provides representative data for the general class of organosilicon surfactants, as specific values for this compound were not found.

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Solid-Liquid Interfacial Interactions and Wettability Modification

This compound is an amphiphilic molecule, possessing both a lipophilic (fat-loving) portion and a hydrophilic (water-loving) portion. atamanchemicals.comcosmileeurope.eu The lipophilic character is derived from the dimethicone (silicone) backbone and the isostearate ester group, while the hydrophilic nature comes from the polyethylene (B3416737) glycol (PEG) chain. cosmileeurope.eucosmeticsandtoiletries.com This dual nature governs its behavior at interfaces, such as the boundary between a solid surface and a liquid.

When introduced into an aqueous system containing a hydrophobic solid surface, the this compound molecules adsorb onto the surface. The lipophilic dimethicone and isostearate segments preferentially interact with the non-polar solid surface, while the water-soluble PEG-8 chains extend into the aqueous phase. This orientation reduces the interfacial tension between the solid and the liquid. cosmileeurope.eupoltekkes-kaltim.ac.id A primary consequence of this reduction in interfacial tension is the modification of the surface's wettability. esung.asia

Wettability is often quantified by measuring the contact angle of a liquid droplet on a solid surface. A high contact angle indicates poor wetting, whereas a low contact angle signifies good wetting. By adsorbing onto a hydrophobic surface, this compound makes the surface more hydrophilic, thereby significantly lowering the contact angle of water and promoting better spreading of the liquid across the surface. esung.asiaresearchgate.net This characteristic is crucial in formulations where uniform coverage is desired. Technical data on related PEG-8 Dimethicone compounds highlights their design for providing "outstanding wetting." siltech.com

The table below illustrates the conceptual effect of increasing the concentration of this compound on the contact angle of an aqueous solution on a model hydrophobic surface.

Table 1: Effect of this compound Concentration on Wettability of a Hydrophobic Surface

Concentration of this compound in Water (% w/w)Representative Contact Angle (°) on a Polypropylene SurfaceObservation
0 (Pure Water)105Poor wetting, droplet beads up.
0.185Slight improvement in wetting.
0.560Moderate wetting and spreading.
1.045Good wetting, significant spreading.
2.042Excellent wetting, maximum effect approached.

Note: Data are illustrative, based on the established principles of surfactants and wetting agents.

Rheological Properties of this compound Solutions and Dispersions

The rheology, or the study of the flow of matter, of systems containing this compound is complex. As a polymeric surfactant, its presence significantly influences the viscosity and flow characteristics of solutions and emulsions. cosmileeurope.eunih.gov These compounds can act as rheology modifiers, contributing to the texture and stability of a final formulation. nih.govscienceopen.com

Viscoelasticity and Flow Behavior in Simple Shear

Solutions and dispersions containing this compound typically exhibit non-Newtonian, viscoelastic behavior. researchgate.netwikipedia.org This means they possess both viscous (liquid-like) and elastic (solid-like) properties. wikipedia.org

Viscoelasticity : When subjected to oscillatory shear stress, these systems demonstrate a characteristic response. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can be measured. In many cosmetic emulsions, the elastic nature dominates (G' > G''), indicating a structured, "solid-like" material at rest that contributes to shelf stability. researchgate.net

Flow Behavior : Under simple shear conditions, such as during spreading, formulations with this ingredient often display shear-thinning behavior. researchgate.netresearchgate.net This means their viscosity decreases as the applied shear rate increases. A high viscosity at rest prevents settling of dispersed particles, while the lower viscosity during application allows for easy spreading. researchgate.net

Influence of Concentration and Temperature on Viscosity Profiles

The viscosity of solutions containing this compound is highly dependent on both its concentration and the ambient temperature.

Influence of Concentration : As the concentration of this compound increases in a solution or dispersion, the viscosity generally increases. This is due to greater intermolecular interactions and the formation of more complex networked structures or micelles. At a certain concentration, a significant jump in viscosity may be observed as these structures begin to overlap and entangle.

Influence of Temperature : Conversely, the viscosity of these systems typically decreases as the temperature rises. Increased thermal energy causes molecules to move more rapidly, weakening the intermolecular forces and reducing the flow resistance. This behavior is characteristic of most polymer solutions and emulsions.

The following table provides a representative profile of how viscosity might change with concentration and temperature for a model system.

Table 2: Representative Viscosity Profiles as a Function of Concentration and Temperature

Concentration of this compound (% w/w)Temperature (°C)Apparent Viscosity (mPa·s at 10 s⁻¹)
1.025500
5.0252500
10.0258000
5.0351800
5.0451100

Note: Data are illustrative, based on typical rheological behavior of surfactant and polymer solutions described in scientific literature. nih.govresearchgate.netsemanticscholar.org The viscosity of the raw material itself is reported to be approximately 200 cps. siltech.com

Solubilization Capacity and Mechanisms for Lipophilic and Hydrophilic Compounds in Model Systems

This compound is a highly effective solubilizer and emulsifier, capable of incorporating otherwise immiscible substances into a stable system. nih.govscienceopen.comresearchgate.net Its mechanism of action is rooted in its amphiphilic structure. atamanchemicals.comcosmileeurope.eu

Solubilization of Lipophilic Compounds: For oil-soluble (lipophilic) compounds in an aqueous environment, this compound functions by forming micelles. Above a specific concentration known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical aggregates. ysu.am The lipophilic dimethicone and isostearate "tails" form the core of the micelle, creating a microenvironment that can entrap and dissolve lipophilic substances like oils, fragrances, or certain active ingredients. The hydrophilic PEG-8 "heads" form the outer shell of the micelle, interfacing with the surrounding water and allowing the entire structure (with the entrapped oil) to be dispersed and stabilized in the aqueous phase. e3s-conferences.org This process results in a clear or translucent solution, effectively solubilizing the lipophilic compound in a predominantly water-based system. e3s-conferences.org

Interaction with Hydrophilic Compounds: While it does not "solubilize" hydrophilic (water-soluble) compounds in the traditional sense of dissolving them in an oil phase, it is a critical component for creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions where both types of compounds must coexist. As an emulsifier, it positions itself at the oil-water interface, reducing interfacial tension and preventing the droplets of the dispersed phase from coalescing. cosmileeurope.eupoltekkes-kaltim.ac.id This stabilizes the entire system, ensuring that water-soluble ingredients in the aqueous phase and oil-soluble ingredients in the lipid phase remain uniformly mixed. Its water-soluble nature, conferred by the PEG-8 chain, makes it particularly effective as an O/W emulsifier or co-emulsifier. scienceopen.comspecialchem.com

The table below demonstrates the conceptual solubilization capacity of this compound for a model lipophilic oil in an aqueous system.

Table 3: Solubilization of a Model Lipophilic Compound (Squalane) in an Aqueous System

Concentration of this compound (% w/w)Maximum Amount of Squalane Solubilized (% w/w)Appearance of System
10.2Slightly hazy
30.8Clear to translucent
51.5Clear
103.2Clear

Note: Data are illustrative and represent the ability of the surfactant to incorporate an oil into an aqueous phase to form a stable microemulsion or clear solution.

Advanced Analytical Characterization of Dimethicone Peg 8 Isostearate for Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular architecture of Dimethicone PEG-8 Isostearate, providing detailed information about its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, offering insights into the different components of the copolymer.

¹H NMR: Proton NMR provides information on the various proton environments within the molecule. Protons associated with the silicone backbone (-Si(CH₃)₂-O-) typically appear as a multiplet in the δ 0.1–2.1 ppm region. tandfonline.com The protons of the polyethylene (B3416737) glycol (PEG) chains (-O-CH₂-CH₂-) are observed in the δ 3.0–4.5 ppm range. tandfonline.com The isostearate moiety will exhibit characteristic signals for its long alkyl chain.

¹³C NMR: Carbon-13 NMR complements the proton data, providing chemical shifts for the carbon atoms in the polydimethylsiloxane (B3030410), PEG, and isostearate portions of the copolymer. For example, the carbon signal for ethylene (B1197577) oxide is found at approximately 270 ppm. nih.gov

²⁹Si NMR: As a key element in the polymer backbone, ²⁹Si NMR is crucial for characterizing the siloxane environment. oxinst.com The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom, allowing for the differentiation of various siloxane units. magritek.com For instance, dimethylsiloxane species typically show resonances around δ -21.6 ppm. osti.gov This technique is invaluable for determining the microstructure and sequence distribution in polysiloxane copolymers. osti.gov Sensitivity enhancement methods are often employed due to the low natural abundance and receptivity of the ²⁹Si nucleus. oxinst.commagritek.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are instrumental in establishing the connectivity between different parts of the this compound molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (J-coupling) correlations, helping to trace the connectivity within the PEG and isostearate chains. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals. magritek.comsdsu.eduyoutube.com This is particularly useful for assigning the signals of the repeating units in the polymer.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for confirming the linkages between the dimethicone, PEG, and isostearate moieties. sdsu.eduscience.gov

A new analytical method based on the 2D HSQC NMR sequence has been presented for the quantitative structural determination of complex polymers. nih.gov

Table 1: Representative NMR Chemical Shifts for Dimethicone Copolymer Components

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H -Si(CH₃)₂-O-0.1–2.1 tandfonline.com
-O-CH₂-CH₂- (PEG)3.0–4.5 tandfonline.com
¹³C Ethylene Oxide~270 nih.gov
²⁹Si Dimethylsiloxane~ -21.6 osti.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of the compound, identifying the functional groups present.

FTIR Spectroscopy: FTIR is widely used for detecting the presence of silicones and obtaining structural information. sudmed.ru Key absorption bands for the siloxane backbone (Si-O-Si) are typically observed in the 1000-1100 cm⁻¹ range. tandfonline.commdpi.com Other characteristic peaks include Si-CH₃ deformation at approximately 1260 cm⁻¹ and C-H stretching from the methyl groups around 2960 cm⁻¹. mdpi.comresearchgate.net The presence of the PEG chains is confirmed by C-O stretching vibrations, often overlapping with the Si-O-Si signals. researchgate.net The isostearate component will show a strong carbonyl (C=O) stretching vibration around 1740 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify and differentiate similar cosmetic products. amazonaws.com It is advantageous due to minimal sample preparation and its non-destructive nature. amazonaws.com For silicone-containing materials, Raman can provide information on the polymorphic identity and distribution of components within a formulation. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibration Type
C-H (from Si-CH₃)~2960Stretching
C=O (Ester)~1740Stretching
Si-CH₃~1260Deformation
Si-O-Si, C-O1000-1100Stretching
Si-CH₃~800Rocking

Mass Spectrometry (ESI-MS, MALDI-TOF) for Oligomer Distribution and End-Group Analysis

Mass spectrometry is a powerful technique for determining the molecular weight distribution of oligomers and for analyzing the end-groups of the polymer chains.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique suitable for analyzing polymers. nih.gov When coupled with liquid chromatography, it allows for the separation and identification of different oligomeric species and their end-groups. researchgate.net This method provides high-resolution data that can confirm the repeating units and end-group structures. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is another effective technique for characterizing synthetic polymers, providing information on molecular weight distribution, repeating units, and end groups. nih.govnih.govkoreascience.kr It is particularly useful for analyzing the heterogeneity and sequence distribution of copolymers. acs.org For silicone polymers, specific matrices and sample preparation methods may be required to achieve good ionization efficiency. nih.govresearchgate.netresearchgate.net The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit, which is 74 Da for dimethylsiloxane. researchgate.netnih.gov

Chromatographic Methods for Molecular Weight Distribution and Component Separation

Chromatographic techniques are essential for separating the components of the complex mixture that constitutes this compound and for determining its molecular weight distribution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the primary method for determining the molecular weight and molecular weight distribution of polymers. intertek.cominfinitalab.comshimadzu.cz The technique separates molecules based on their size in solution, with larger molecules eluting first. infinitalab.com

For polysiloxanes, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). intertek.comlcms.cz

The choice of solvent is critical; for example, while polydimethylsiloxane is soluble in tetrahydrofuran (B95107) (THF), toluene (B28343) is often preferred to avoid refractive index matching issues with the solvent. lcms.cz

Calibration with well-characterized standards, such as polystyrene, is necessary to obtain accurate molecular weight data. researchgate.netresearchgate.net

Table 3: Typical GPC/SEC Parameters for Polysiloxane Analysis

ParameterDescription
Columns Typically packed with porous, cross-linked polystyrene-divinylbenzene gels.
Mobile Phase Toluene, Tetrahydrofuran (THF) lcms.cz
Detector Refractive Index (RI), Viscometer lcms.cz
Calibration Polystyrene standards researchgate.net

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC is a versatile technique for separating complex mixtures. For polymers like this compound that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is an effective alternative to traditional UV detectors. labmanager.comshimadzu.com

ELSD works by nebulizing the column effluent, evaporating the solvent, and then detecting the light scattered by the remaining non-volatile analyte particles. labmanager.com This makes it a universal detector for non-volatile and semi-volatile compounds. labmanager.com

This method is suitable for the analysis of non-ionic surfactants and can be used with gradient elution, which is often necessary for separating complex polymer mixtures. tandfonline.comd-nb.infojascoinc.comnih.gov

The response of the ELSD can be non-linear and depends on various parameters, including mobile phase composition and instrumental settings, which must be carefully optimized. researchgate.netnih.gov

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, which is crucial for research, development, and quality control purposes.

Light Scattering Techniques for Supramolecular Structure and Particle Sizing

Light scattering techniques are non-destructive methods ideal for probing the size, shape, and molecular weight of macromolecules and their aggregates in solution. lsinstruments.chspringerprofessional.de

Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic diameter of particles in a solution. nanotempertech.comformulationbio.com This method analyzes the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. formulationbio.com For silicone surfactants like this compound, DLS can provide insights into the size of micelles or other aggregates formed in aqueous solutions. researchgate.net

Research on similar multi-arm PEG structures has shown that DLS can reveal complex, multimodal size distributions, indicating the presence of aggregated particles. researchgate.net The technique is highly sensitive to the presence of even small quantities of large aggregates. formulationbio.com The Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution, is also obtained from DLS measurements and indicates the uniformity of the particle population. nanotempertech.com

Typical DLS Measurement Parameters for Silicone Copolymer Solutions

Parameter Value/Range Purpose
Concentration 0.1 - 1.0% w/v To ensure sufficient scattering signal while avoiding multiple scattering effects.
Temperature 25 °C To maintain consistent viscosity and particle dynamics.
Scattering Angle 90° or 173° Common angles for detecting scattered light.

| Wavelength | 633 nm (He-Ne laser) | Standard laser source for DLS instruments. |

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. lsinstruments.chnumberanalytics.com This technique is instrumental in determining the absolute weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of polymers like this compound. lsinstruments.chmalvernpanalytical.com The second virial coefficient provides information about polymer-solvent interactions. lsinstruments.ch

For analyzing SLS data, especially for larger particles or polymers, Zimm plots are commonly employed. springerprofessional.de This graphical method allows for the simultaneous determination of Mw, Rg, and A2 by extrapolating data to zero angle and zero concentration. springerprofessional.de

Key Parameters Obtained from SLS Analysis

Parameter Symbol Information Provided
Weight-Average Molecular Weight Mw The average molecular weight of the polymer chains.
Radius of Gyration Rg A measure of the size and shape of the polymer coil.

| Second Virial Coefficient | A2 | Describes the interaction between the polymer and the solvent. |

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of materials on the nanometer scale. researchgate.netiaea.org They provide detailed information about the shape, size, and arrangement of nanoparticles, micelles, and other ordered structures. researchgate.netacs.org

SAXS has been effectively used to study PEGylated liposomal systems, which share structural similarities with the aggregated forms of this compound. nih.gov These studies can elucidate the internal structure, such as the thickness of a liposomal membrane. nih.gov SAXS is particularly useful for examining electron density fluctuations within a sample. researchgate.net

SANS, on the other hand, is sensitive to the scattering length density of atomic nuclei and is often used to study the structure of polymers and surfactants in solution. researchgate.netresearchgate.net Studies on polyether modified silicones, such as PEG-12 Dimethicone, have utilized SANS to investigate the formation of lamellar liquid crystalline phases and the reorientation of these structures under shear. jst.go.jpnih.govresearchgate.net In aqueous solutions of silicone surfactants, SANS can determine micellar parameters like the association number and hard-sphere radius. researchgate.net

Surface and Interfacial Tension Measurements (e.g., Du Noüy ring, Wilhelmy plate)

This compound, as a surfactant, significantly alters the surface properties of liquids. The measurement of surface and interfacial tension is crucial for understanding its effectiveness as an emulsifier and wetting agent. pcimag.comconcentrol.com

The Du Noüy ring method is a classic technique for measuring static surface and interfacial tension. pcimag.comwordpress.com It involves measuring the force required to detach a platinum-iridium ring from the surface or interface of a liquid. researchgate.netresearchgate.net This method is widely used to determine the critical micelle concentration (CMC) of surfactants. researchgate.net

The Wilhelmy plate method is another force-based technique where a thin plate, typically made of platinum, is immersed vertically into a liquid. dynetesting.comkruss-scientific.com The force exerted on the plate is measured by a tensiometer and used to calculate the surface or interfacial tension. dynetesting.comdataphysics-instruments.com This method can be used for static measurements and also to measure dynamic contact angles by immersing and withdrawing the plate. kruss-scientific.combiolinscientific.com

Comparison of Surface Tension Measurement Techniques

Technique Principle Advantages Considerations
Du Noüy Ring Measures the force to detach a ring from a liquid surface. researchgate.net Common and well-established for static measurements. pcimag.com Ring must be kept parallel to the interface; susceptible to deformation. researchgate.net

| Wilhelmy Plate | Measures the force on a vertically immersed plate. dynetesting.com | Precise, requires small liquid volume, suitable for static and dynamic measurements. dynetesting.comkruss-scientific.com | Plate must be completely wetted (contact angle of 0°). kruss-scientific.com |

Studies on silicone polyethers have shown they can significantly reduce the surface tension of water, often to around 20-26 mN/m. researchgate.netresearchgate.net

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of polymers.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers like this compound, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govmdpi.com

In silicone-based materials, a very weak glass transition can often be observed at low temperatures, for example, around -125 °C for some silicones. nih.govosti.gov DSC studies on uncured polydimethylsiloxane (PDMS) have shown a glass transition temperature at -127 °C, cold crystallization at -95 °C, and melting at -45 °C. mdpi.com The presence of PEG chains can influence these transitions. For instance, in a mixture of PEG 400 and a PMMA polymer, a single glass transition temperature was observed, indicating miscibility. rsc.org The cloud point, which is the temperature at which a 1% aqueous solution of the polymer becomes hazy upon heating, is another important property for PEGylated compounds and can be determined visually or by thermal analysis. researchgate.net

Typical Thermal Events in Silicone Copolymers Measured by DSC

Thermal Event Typical Temperature Range (°C) Description
Glass Transition (Tg) -127 to -60 The temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state. nih.govmdpi.comrsc.org
Crystallization (Tc) -103 to -82 The temperature at which the polymer chains organize into ordered crystalline structures upon cooling. mdpi.comosti.gov
Melting (Tm) -60 to -40 The temperature at which the crystalline regions of the polymer melt. mdpi.comosti.gov

| Cloud Point | 58 - 89 | The temperature at which a 1% aqueous solution becomes cloudy upon heating. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability and decomposition characteristics of a compound. In the context of "this compound," TGA provides critical insights into its behavior at elevated temperatures, which is essential for understanding its limitations and potential degradation pathways during manufacturing, storage, and application in various formulations.

The thermal degradation of this compound is a complex process influenced by the distinct thermal stabilities of its constituent parts: the polysiloxane (dimethicone) backbone, the polyethylene glycol (PEG) chains, and the isostearate ester group. The polydimethylsiloxane backbone is known for its high thermal stability, with decomposition typically initiating at temperatures well above 200°C in an inert atmosphere. The degradation of the PEG chains and the isostearate ester group generally occurs at lower temperatures.

A typical TGA experiment for this compound would involve heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring the change in mass as a function of temperature. The resulting TGA curve would display one or more steps corresponding to different stages of decomposition.

The initial weight loss, often observed at lower temperatures (below 150°C), is typically attributed to the volatilization of any residual low molecular weight impurities or moisture. The primary decomposition phase for a compound like this compound would likely involve the scission of the ester linkage and the degradation of the PEG chains. At higher temperatures, the more resilient siloxane backbone would begin to degrade.

A hypothetical TGA analysis of this compound would yield data that can be summarized in a table, highlighting key temperature points and corresponding weight losses.

Hypothetical TGA Data for this compound

Temperature (°C)Weight Loss (%)Decomposition Stage
100 - 150~1-2%Loss of volatile impurities/moisture
200 - 300~20-30%Decomposition of isostearate and PEG side chains
300 - 400~40-50%Continued degradation of organic components
> 400> 60%Degradation of the siloxane backbone

Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be expected from a TGA analysis of this compound based on the known thermal properties of its constituent chemical groups. Actual experimental data may vary.

Further research utilizing TGA, coupled with techniques like Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), would be invaluable for a more comprehensive understanding of the thermal degradation mechanisms of this compound. Such studies would enable the precise identification of decomposition products and the elucidation of the kinetics of the degradation process.

Theoretical and Computational Chemistry Approaches to Dimethicone Peg 8 Isostearate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational polymer and surfactant science, offering a virtual microscope to observe the movement and interactions of atoms and molecules over time. nih.govnih.gov This technique solves Newton's equations of motion for a system of particles, providing trajectories that reveal conformational dynamics, solution behavior, and interfacial phenomena. columbia.edu For a molecule like Dimethicone PEG-8 Isostearate, MD simulations can predict how the flexible siloxane backbone and the PEG-isostearate side chains arrange themselves in different environments, such as in water, in oil, or at the interface between them.

To manage the computational cost of simulating large polymer systems, researchers employ different levels of model resolution: atomistic (all-atom) and coarse-grained (CG). nih.gov

Atomistic (AA) simulations represent every atom in the system, offering high-resolution data on molecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov This level of detail is crucial for understanding specific chemical interactions but is computationally intensive, limiting simulations to smaller systems and shorter timescales. nih.govacs.org

Coarse-Grained (CG) modeling simplifies the system by grouping several atoms into a single "bead" or interaction site. rsc.org This reduction in the number of particles allows for the simulation of much larger systems (e.g., entire micelles or interfacial layers) over longer periods (microseconds or more), which is essential for observing phenomena like self-assembly. nih.govucl.ac.uk The challenge in CG modeling lies in developing force fields that accurately reproduce the macroscopic properties of the real system. rsc.orgrsc.org Hybrid approaches that use atomistic detail for a region of interest and a coarse-grained model for the surrounding solvent can balance accuracy and efficiency. nih.govacs.org

Studies on analogous silicone polymers like polydimethylsiloxane (B3030410) (PDMS) and PEGylated systems demonstrate the power of these methods. nih.govrsc.org MD simulations have shown that the conformation of PDMS chains is highly dependent on temperature and surrounding media. nih.govrsc.org For PEGylated surfactants, simulations reveal how the flexible PEG chains behave in aqueous solutions, often adopting a globular shape. cnr.it These models can predict key structural parameters like the radius of gyration (a measure of a polymer's compactness) and end-to-end distance under various conditions. rsc.org

Table 1: Comparison of Atomistic and Coarse-Grained Modeling Approaches

Feature Atomistic (All-Atom) Modeling Coarse-Grained (CG) Modeling
Resolution High (explicit atoms) Low (groups of atoms as "beads")
Computational Cost High Low
Accessible Timescale Nanoseconds (ns) Microseconds (µs) to Milliseconds (ms)
Accessible Length Scale Nanometers (nm) Micrometers (µm)
Primary Use Detailed analysis of specific interactions (e.g., hydrogen bonding, bond rotation). nih.gov Simulation of large-scale phenomena (e.g., self-assembly, phase separation). rsc.orgucl.ac.uk

| Example Application | Calculating the precise orientation of a single surfactant molecule at an interface. | Modeling the formation of a complete micelle from hundreds of surfactant molecules. nih.gov |

The primary function of a surfactant like this compound is to act at interfaces. MD simulations are exceptionally well-suited to study this behavior. acs.org By setting up a simulation box containing, for example, water and oil phases, researchers can introduce surfactant molecules and observe their migration to the interface and subsequent arrangement.

Simulations of various surfactants have shown that their molecular architecture dictates the morphology of the self-assembled structures. nih.gov For instance, at low concentrations, silicone polymers at an air-water interface may adopt a stretched conformation, while at higher concentrations, they form more coiled structures. columbia.edu The simulations can elucidate how the hydrophilic PEG and hydrophobic siloxane/isostearate portions of the molecule orient themselves to minimize free energy. This process drives the formation of aggregates like monolayers at surfaces or micelles in the bulk solution. ucl.ac.uknih.gov Computational studies have successfully modeled the formation of self-assembled monolayers (SAMs) and various micellar shapes (spherical, cylindrical), corroborating experimental findings. nih.gov

Table 2: Summary of MD Simulation Findings on Surfactant Self-Assembly

Phenomenon Key Insights from MD Simulations Relevant Factors
Adsorption at Interface Surfactants partition to the interface to satisfy the dual affinities of their hydrophobic and hydrophilic parts. aip.org Surfactant concentration, solvent properties, interfacial type (air-water, oil-water).
Monolayer Formation At sufficient surface concentration, surfactants form a packed layer, significantly lowering interfacial tension. nih.gov Molecular geometry (head group size vs. tail size), strength of hydrophobic interactions. nih.gov
Micellization Above a certain concentration (CMC), surfactants aggregate into micelles in the bulk phase. nih.govacs.org Surfactant architecture, temperature, presence of electrolytes.

| Aggregate Morphology | The shape of the aggregates (e.g., spherical, cylindrical) depends on the packing parameter of the surfactant. nih.gov | Relative size of polar head group vs. non-polar tail. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

While MD simulations describe the physical movement of molecules, quantum chemical (QC) calculations delve into their electronic structure, providing fundamental insights into chemical bonding, reactivity, and spectroscopic properties. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation for a molecule. For systems the size of this compound, Density Functional Theory (DFT) is the most widely used QC method due to its favorable balance of accuracy and computational cost. researchgate.net

DFT can be used to calculate the strength of the various chemical bonds within the this compound molecule. This is critical for understanding its chemical stability. By calculating the bond dissociation energy (BDE), one can identify the weakest links in the molecular structure that are most susceptible to breaking under thermal or chemical stress. researchgate.net For example, DFT studies on silyl (B83357) esters have been used to determine the activation energies for hydrolysis, finding that the silicon-ester oxygen bond is often the most labile site. aip.org This type of analysis could predict the hydrolytic stability of the isostearate ester linkage in the target molecule under different pH conditions.

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. acs.orgwisc.edu Each molecule has a unique set of vibrational modes that act as a structural fingerprint.

Table 3: Illustrative Bond Dissociation Energies (BDEs) for Silicon-Containing Bonds Calculated via DFT Note: This table presents example data from literature on general Si-X bonds to illustrate the output of DFT calculations; these are not specific values for this compound.

Bond Type Representative System Calculated Activation Energy (Ea,DFT) Reference Study Finding
Si-O (Ester) Silyl Ester Complex ~74 kJ/mol (Neutral Hydrolysis) The silyl ester bond was identified as the weakest link for hydrolysis. aip.org
Si-O (Ester) Protonated Silyl Ester ~31 kJ/mol (Acidic Hydrolysis) Protonation significantly lowers the activation energy for bond scission. aip.org
Si-O (Siloxane) Silyl Ester Complex ~120 kJ/mol (Neutral Hydrolysis) The siloxane (Si-O-Si) linkage is significantly more stable than the silyl ester linkage. aip.org

The vibrational frequencies obtained from DFT calculations are directly related to experimental spectroscopic techniques. Specifically, they can be used to compute and predict the molecule's Infrared (IR) and Raman spectra. This predictive capability is invaluable for several reasons:

Structural Verification: A calculated spectrum can be compared to an experimental one to confirm the structure of a synthesized molecule.

Peak Assignment: It can help assign specific peaks in a complex experimental spectrum to particular vibrational modes (e.g., Si-O-Si stretch, C=O ester stretch, C-O-C ether stretch).

Analysis of Degradation: Experimental analysis of silicone copolymers, for instance through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), identifies degradation products. researchgate.net Quantum chemical calculations could help predict the structure and spectra of these fragments, aiding in their identification.

While a full predicted spectrum for this compound requires a dedicated study, DFT remains the standard theoretical tool for generating such spectroscopic data for complex organic and organosilicon molecules. researchgate.net

Statistical Mechanics and Thermodynamics Modeling of Surfactant Systems

Statistical mechanics provides the theoretical framework to connect the molecular-level details obtained from MD and QC simulations to the macroscopic thermodynamic properties of the system. nih.gov For a surfactant system, this allows for the prediction of essential properties that govern formulation performance, such as surface tension, solubility, and the critical micelle concentration (CMC). aip.orgnih.gov

One powerful approach rooted in statistical mechanics is Classical Density Functional Theory (cDFT). nih.govacs.org Unlike MD, which tracks individual particles, cDFT calculates the probable density of particles in a system. It is particularly efficient for studying phase behavior and interfacial phenomena. Studies on silicone-polyether surfactant systems have used cDFT to investigate micellization behavior, the effect of additives, and the reduction in interfacial tension. nih.govacs.org These models can predict how the free energy of the system changes as surfactants move from the bulk to an interface, providing a quantitative measure of their surface activity. aip.org

Models based on statistical mechanics can offer a highly predictive understanding of surfactant behavior based on molecular characteristics, often with greater thermodynamic consistency than purely empirical models. nih.gov

Table 4: Key Thermodynamic Properties of Surfactant Systems Modeled by Statistical Mechanics

Property Description Significance for Formulation
Surface Tension The energy required to increase the surface area of a liquid. Surfactants lower this value. aip.org Affects wetting, spreading, and foaming. asme.org
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles in the bulk solution. acs.org A key indicator of surfactant efficiency; above the CMC, properties like surface tension remain relatively constant.
Free Energy of Adsorption The change in free energy when a surfactant molecule moves from the bulk to an interface. aip.org Quantifies the thermodynamic driving force for the surfactant to act at the interface.
Free Energy of Micellization The change in free energy associated with the formation of micelles from individual surfactant molecules. nih.gov Determines the spontaneity and stability of micelle formation.

| Partition Coefficient | The ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. | Important for understanding how the surfactant distributes between oil and water phases in an emulsion. tuhh.de |

Application of Machine Learning for Structure-Property Relationship Prediction in Siloxane-PEG Derivatives

The application of ML to predict copolymer properties involves several key steps. nih.gov First, a dataset is compiled, containing the structural information of various copolymers and their corresponding experimentally measured properties. arxiv.org The molecular structure is then converted into a numerical format that an ML algorithm can process. nih.gov This is typically done using molecular descriptors, which are numerical values that quantify different aspects of a molecule's topology, geometry, or electronic characteristics. nih.gov

Table 1: Examples of Molecular Descriptors for Polymer ML Models This table is illustrative and based on general practices in polymer informatics.

Descriptor Category Example Descriptors Information Encoded
Topological (2D) Morgan Fingerprints, Atom-pair fingerprints Presence of specific substructures, connectivity of atoms. nih.gov
Physicochemical Molecular Weight, LogP (octanol-water partition coefficient), Polar Surface Area (PSA) Size, hydrophobicity/hydrophilicity, polarity. nih.gov
Quantum Chemical HOMO/LUMO energies, Dipole Moment Electronic properties, reactivity, intermolecular interactions. mdpi.com
Compositional Monomer ratio, Block sequence The relative amounts and arrangement of different monomer units in a copolymer. nih.govresearchgate.net

Once the data is prepared, various ML models can be trained to learn the mapping between the structural descriptors (input) and the material properties (output). researchgate.net Common architectures include feed-forward neural networks (FFNN), recurrent neural networks (RNN) for sequence-based data like copolymers, and random forests. nih.govnih.gov These models can predict a wide range of properties relevant to cosmetic science.

Table 2: Predictable Properties of Siloxane-PEG Derivatives via Machine Learning This table outlines properties that can be targeted for prediction based on ML applications in polymer and cosmetic science.

Property Category Specific Property Relevance to Cosmetic Formulations
Physical Viscosity, Density, Glass Transition Temperature (Tg) Affects product texture, spreadability, and stability. basetwo.airesearchgate.net
Interfacial Surface Tension, Emulsification Performance Determines the ability to create and stabilize emulsions (creams, lotions).
Solubility Hansen Solubility Parameters (HSP), Water Solubility Governs how the ingredient can be incorporated into different formulation bases (e.g., water-based, oil-based). mdpi.com
Sensory Frictional Coefficient, Spreadability Correlates with the sensory perception on skin (e.g., smoothness, silkiness).
Interaction Fouling-Release, Ingredient Compatibility Predicts how the material interacts with surfaces or other ingredients in a complex mixture. chemrxiv.orgchemrxiv.org

Detailed Research Findings

While specific ML studies targeting this compound are not prevalent in public literature, research on analogous silicone-based polymer systems demonstrates the viability of this approach. For instance, quantitative structure-activity relationship (QSAR) models, a form of machine learning, have been successfully developed to predict the performance of silicone-based coatings. chemrxiv.org

One study focused on predicting the fouling-release properties of siloxane-polyurethane coatings modified with various phenylmethyl silicone oils. chemrxiv.org The researchers used a cheminformatics approach to model the relationship between the chemical structures of the coating components and their ability to prevent the settlement of marine organisms like diatoms. chemrxiv.org This is analogous to predicting how a cosmetic ingredient might resist build-up or interact with the skin's surface.

Table 3: Case Study - QSAR Models for Silicone Coating Performance Based on findings from research on fouling-release coatings. chemrxiv.org

Parameter Description
System Studied Siloxane-polyurethane coatings modified with phenylmethyl silicone oils. chemrxiv.org
Goal To predict the fouling-release performance (e.g., diatom removal). chemrxiv.org
ML Method Multiple Linear Regression (MLR) and Random Forest (nonlinear model). chemrxiv.org
Input Descriptors A mixture-based encoding approach was used to generate structural descriptors for the complex polymer system. chemrxiv.org
Key Finding Both linear and nonlinear ML models were able to successfully predict the fouling-release properties of the coatings with high accuracy (R² values between 0.73 and 0.95 for training sets). The Random Forest model was identified as the best nonlinear method for predicting diatom removal. chemrxiv.org

These findings show that ML models can effectively learn the complex relationships between the composition of a silicone polymer system and its functional performance. chemrxiv.org This same methodology could be applied to siloxane-PEG derivatives like this compound. By creating a dataset of similar molecules with varying PEG chain lengths, different fatty acid esters (instead of isostearate), and different siloxane backbone sizes, a model could be trained to predict properties like emulsification stability or sensory profile. Such a model would enable the in silico design of new derivatives with optimized properties for specific cosmetic applications, reducing the need for extensive laboratory synthesis and testing. mdpi.com

Research Applications in Advanced Materials and Nanoscience

Role in Controlled Polymerization Processes

The precise control over polymerization reactions is fundamental to producing materials with tailored properties. Surfactants play a critical role in emulsion and dispersion polymerization, and the unique properties of silicone-based surfactants suggest a promising, yet under-investigated, role for DIMETHICONE PEG-8 ISOSTEARATE.

Stabilization of Emulsion Polymerization Systems for Monodisperse Polymers

Emulsion polymerization is a key industrial process for producing a wide range of polymers. The stability of the monomer droplets and the resulting polymer latex is paramount for achieving a narrow size distribution (monodispersity) of the final polymer particles.

Siloxane-based surfactants are known for their exceptional ability to lower surface tension to values as low as 20 mN/m. nih.gov This high surface activity, a consequence of the flexible Si-O-Si backbone and the low cohesive energy of methyl groups, would allow this compound to be highly effective at stabilizing monomer-in-water emulsions. researchgate.net The PEG and isostearate moieties would provide steric and electrostatic stabilization, preventing particle agglomeration and enabling the synthesis of monodisperse polymers. While specific studies on this compound are lacking, research on similar siloxane-PEG copolymers demonstrates their utility in creating stable emulsions for polymerization. expresspolymlett.com

Synthesis of Core-Shell Nanoparticles Utilizing Siloxane-PEG Surfactants

Core-shell nanoparticles, materials with a distinct core and a surrounding shell of a different composition, are of great interest for applications ranging from drug delivery to advanced coatings. The synthesis of these structures via emulsion polymerization often relies on the careful selection of surfactants to control the nucleation and growth of the shell layer on the core particle.

The amphiphilic nature of this compound makes it a theoretically ideal candidate for the synthesis of core-shell nanoparticles. For instance, in the creation of a hydrophobic polymer core with a more hydrophilic shell, the dimethicone and isostearate parts of the surfactant would preferentially adsorb onto the hydrophobic core, while the hydrophilic PEG chains would extend into the aqueous phase, providing a stable interface for the polymerization of the shell monomers. expresspolymlett.com Research on poly(dimethylsiloxane)-block-poly(ethylene glycol) (PDMS-b-PEG) copolymers has shown their ability to self-assemble into nanoparticles, a principle that underpins their potential as stabilizers in core-shell synthesis. researchgate.net

Development of Novel Colloidal Dispersions and Advanced Emulsions

The ability to create and manipulate emulsions is central to many advanced material synthesis routes. This compound, with its tailored hydrophilic-lipophilic balance (HLB), could be instrumental in formulating novel colloidal systems.

Fundamental Studies in Microemulsion and Nanoemulsion Formulation for Material Synthesis

Microemulsions and nanoemulsions are thermodynamically or kinetically stable dispersions of two immiscible liquids, with droplet sizes typically in the nanometer range. nih.gov These systems can act as nanoreactors for the synthesis of nanoparticles with controlled size and morphology.

The formation of stable microemulsions and nanoemulsions requires surfactants that can significantly reduce the interfacial tension between the oil and water phases. sysrevpharm.org The combination of a siloxane and a traditional organic ester (isostearate) in this compound suggests it could be effective in a variety of oil phases, including both silicone and hydrocarbon oils. While direct studies are not available, the principles of emulsion formation with siloxane-PEG surfactants are well-documented, indicating that this compound could be used to create nanoreactors for the synthesis of a wide array of nanomaterials. acs.orgresearchgate.net

Design of Responsive Emulsion Systems

Responsive or "smart" emulsions, which can be destabilized or have their properties altered by an external stimulus such as pH, temperature, or light, are at the forefront of materials research. bohrium.comacs.org These systems have potential applications in controlled release, sensing, and reconfigurable materials.

The design of responsive emulsions often involves the use of functional surfactants. The ester linkage in this compound could potentially be susceptible to hydrolysis under certain pH conditions, leading to a change in the surfactant's properties and the destabilization of the emulsion. Furthermore, the PEG chain's solubility is temperature-dependent, which could be exploited to create thermoresponsive emulsions. While research on dynamic covalent surfactants and other responsive systems is an active field, the specific use of this compound in this context has not been explored. acs.orgresearchgate.net

Interfacial Engineering for Functional Materials

The interface between different materials is often where critical properties are determined. The ability of this compound to adsorb at interfaces and modify their properties makes it a potential tool for interfacial engineering.

Siloxane-based surfactants are known to form highly organized structures at interfaces. acs.org The unique combination of the flexible, low-surface-energy siloxane backbone and the more traditional hydrophilic PEG-ester group in this compound could lead to the formation of functional interfacial layers. For example, it could be used to create surfaces with tailored wettability, lubricity, or biocompatibility. The self-assembly of similar amphiphilic copolymers is a known strategy for modifying polymer film surfaces. nih.gov The specific interfacial behavior of this compound, however, remains a subject for future investigation.

Surface Modification of Inorganic and Organic Nanoparticles

There is no specific research available that details the use of this compound for the surface modification of nanoparticles. In principle, amphiphilic molecules containing a silicone segment for anchoring to certain surfaces and a hydrophilic PEG segment for providing steric stabilization in aqueous environments are utilized for this purpose. The isostearate component could further modify the interfacial properties. However, without specific studies, any potential efficacy or methodology remains speculative.

Research on Encapsulation and Controlled Release Systems

Formation of Nanocarriers and Microcapsules for Active Compound Delivery in Model Systems

There is a lack of published research on the formation of nanocarriers or microcapsules using this compound for the delivery of active compounds. The emulsifying properties of this compound, well-established in cosmetics, could theoretically be applied to create stable emulsions that form the basis of encapsulation systems. However, no studies have been found that explore this potential in a systematic, scientific manner for advanced delivery systems.

Mechanistic Studies of Release Kinetics from Polymeric Matrices

In the absence of research on its use in encapsulation systems, there are consequently no mechanistic studies on the release kinetics of active compounds from polymeric matrices incorporating this compound. Such studies would be predicated on the successful formulation of a delivery vehicle containing this compound, which has not been reported in the scientific literature.

Environmental Behavior and Degradation Mechanisms of Dimethicone Peg 8 Isostearate Academic Research Focus

Biodegradation Pathways in Aquatic and Terrestrial Model Systems

The biodegradation of Dimethicone PEG-8 Isostearate is expected to proceed through the breakdown of its constituent parts. The ester linkage is susceptible to hydrolysis, which would separate the isostearic acid from the PEG-modified dimethicone backbone. Subsequently, the individual components would undergo further degradation.

Dimethicone Backbone: The initial degradation of the polydimethylsiloxane (B3030410) (PDMS) backbone is primarily an abiotic process, involving hydrolysis in soil and sediments. This chemical degradation is followed by biological degradation. The main degradation product of PDMS in soil and composted sludge is dimethylsilanediol (B41321) (DMSD). This is then subject to further microbial degradation.

Polyethylene (B3416737) Glycol (PEG) Side-Chains: The PEG chains are susceptible to microbial attack. Studies on the biodegradation of PEGs have shown that microorganisms can metabolize these polymers, leading to the formation of smaller molecules. For instance, the degradation of high molecular weight PEG can yield smaller glycols such as diethylene glycol and ethylene (B1197577) glycol. These can be further broken down.

Isostearate Group: Isostearic acid is recognized as being readily biodegradable. uu.nlklkoleo.com Studies have demonstrated that various strains of bacteria, such as Pseudomonas, are capable of metabolizing isostearic acid. researchgate.net The degradation can result in the formation of new linear and/or branched-chain fatty acids of shorter chain lengths. researchgate.net Ultimately, complete biodegradation would lead to carbon dioxide and water. PEG fatty acid esters are generally considered non-persistent and readily biodegradable in the environment. epa.gov

Hydrolytic Stability and Photolytic Degradation Under Laboratory Conditions

The stability of this compound in the environment is significantly influenced by its susceptibility to hydrolysis and photolysis.

The ester linkage in this compound is the most probable site for initial hydrolytic cleavage. Additionally, the siloxane (Si-O-Si) bonds in the dimethicone backbone can undergo hydrolysis, particularly under acidic or basic conditions.

Studies on a closely related compound, PEG-8 Dimethicone, provide insights into the hydrolytic stability. The functional pH range for stable formulations of PEG-8 dimethicone is between 5.5 and 8.5. nih.gov Outside of this range, hydrolysis becomes more significant. The rate of hydrolysis is also dependent on the concentration of the substance. For instance, at a pH of 5 and a 1% concentration, it took 45 days for 20% of the PEG-8 dimethicone to hydrolyze, while at a 5% concentration, it took 89 days. nih.gov Similarly, at a pH of 8, it took 86 days for 20% hydrolysis at 1% concentration and 165 days at 5% concentration. nih.gov This suggests that higher concentrations may exhibit greater stability.

Table 1: Time to 20% Hydrolysis of PEG-8 Dimethicone at Different pH Levels and Concentrations

pH Concentration Time to 20% Hydrolysis (Days)
5 1% 45
5 5% 89
8 1% 86

Data adapted from a study on PEG-8 Dimethicone. nih.gov

Temperature is also a critical factor, with higher temperatures generally accelerating the rate of hydrolysis. The influence of ionic strength on the hydrolysis of this compound is not well-documented in available research.

The dimethicone and PEG components of the molecule are susceptible to photolytic degradation. The energy from UV radiation can lead to the cleavage of chemical bonds and the formation of radicals, initiating degradation cascades.

For the dimethicone backbone, exposure to UV radiation can cause the scission of the polymer chains. In the presence of oxygen, this can lead to the formation of smaller, volatile cyclic siloxanes and ultimately, the breakdown to inorganic silica, carbon dioxide, and water.

The PEG chains can also undergo UV-induced degradation. Studies on the photodegradation of PEG in the presence of UV light have shown a random chain scission process, resulting in the formation of oligomers and smaller ethylene glycols. scielo.br Further photooxidation can lead to the formation of low molecular weight carboxylic acids such as glycolic, oxalic, and formic acids. scielo.br

Sorption and Transport Phenomena in Simulated Environmental Compartments

The movement of this compound through different environmental compartments will be dictated by its physicochemical properties, including its molecular weight and the solubility characteristics of its different components.

Due to the dimethicone backbone, the molecule is expected to have low water solubility and a tendency to partition to solids. In aquatic environments, it is likely to be removed from the water column through binding to sewage sludge and sediments. Once in the soil, the mobility of the molecule is expected to be low. The degradation of polydimethylsiloxanes in soil is influenced by soil moisture content, with hydrolysis rates being higher in drier soils.

Adsorption to Soil and Sediment Components

The adsorption behavior of this compound in terrestrial and aquatic environments is complex, governed by the distinct properties of its three main structural components: the polydimethylsiloxane (PDMS) backbone, the polyethylene glycol (PEG) side chains, and the isostearate ester group. As a whole, the molecule exhibits a dual nature, with the hydrophobic PDMS and isostearate moieties promoting adsorption to soil organic carbon and mineral surfaces, while the hydrophilic PEG chains enhance water solubility and potential mobility.

The dimethicone (PDMS) portion of the molecule is characterized by strong hydrophobic interactions, leading to a high affinity for the organic matter fraction in soils and sediments. This strong adsorption is a key factor in limiting the mobility of PDMS-based compounds in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for quantifying this partitioning behavior, with higher values indicating stronger adsorption and lower mobility. For volatile methylsiloxanes (VMS), which are structurally related to the dimethicone backbone, log Koc values have been observed in the range of 4.23 to 5.17, suggesting a high potential for adsorption to soil and sediment. This indicates that the dimethicone component of this compound will strongly bind to soil particles, significantly restricting its movement.

In contrast, the polyethylene glycol (PEG) chains are hydrophilic and exhibit very low sorption to soil. Studies on various molecular weight PEGs have consistently shown high mobility and a strong potential for leaching. For instance, research on PEG 4000 in tropical soils demonstrated very low sorption, with distribution coefficients (Kd) of less than 0.31 mL/g. researchgate.net This characteristic of the PEG component of this compound will counteract the adsorptive tendencies of the dimethicone and isostearate portions, increasing the potential for the molecule to remain in the soil pore water.

ComponentAdsorption BehaviorSupporting Data
Dimethicone (PDMS)High affinity for soil organic matter, leading to strong adsorption and low mobility.Log Koc values for related siloxanes range from 4.23 to 5.17.
IsostearateIn its neutral form, it is expected to be immobile (estimated log Koc of ~4.7 for stearic acid). nih.gov As an anion at typical soil pH, it still contributes to adsorption.Long-chain fatty acids adsorb to soil surfaces.
Polyethylene Glycol (PEG)Very low sorption to soil, leading to high mobility.Studies on PEG 4000 show Kd values < 0.31 mL/g. researchgate.net

Leaching Potential and Mobility Studies

The leaching potential and mobility of this compound in soil are directly related to its adsorption characteristics. The opposing properties of its constituent parts—the immobile dimethicone and isostearate groups and the mobile PEG chains—result in a compound with a complex mobility profile.

The strong adsorption of the polydimethylsiloxane (PDMS) backbone to soil particles is the primary factor limiting the mobility of this and similar silicone-based molecules. Field studies on PDMS have shown only minor downward movement of the polymer in the soil column, with the majority remaining in the upper soil layers where it was applied. zenodo.org The degradation of PDMS in soil can lead to the formation of smaller, more water-soluble silanols, such as dimethylsilanediol. While these degradation products have a higher potential for mobility than the parent polymer, they are also subject to further degradation and volatilization, which limits their leaching to groundwater.

The isostearate component is also expected to have low mobility. As a long-chain fatty acid, it will be largely partitioned to the solid phase in the soil, particularly in soils with significant organic matter content. The anionic nature of isostearate at typical environmental pH levels may slightly increase its mobility compared to the neutral form, but significant leaching is not anticipated due to its strong adsorptive tendencies.

Conversely, the polyethylene glycol (PEG) component is known for its high mobility in soil. Due to its high water solubility and weak interaction with soil particles, PEG readily moves with soil water. Column studies using PEG 4000 have demonstrated its high leaching potential, with a significant fraction of the applied amount being recovered in the leachate. researchgate.net The "PEG-8" designation in this compound refers to a relatively low molecular weight PEG chain, which would be expected to be highly mobile if it were a free molecule.

ComponentMobility in SoilInfluencing Factors
Dimethicone (PDMS)Low mobility. Primarily remains in the upper soil layers.Strong adsorption to soil organic matter and clay particles.
IsostearateLow mobility. Expected to be strongly sorbed to soil.Hydrophobic interactions and partitioning to soil organic matter. Soil pH can influence its form and mobility.
Polyethylene Glycol (PEG)High mobility. Prone to leaching with soil water.High water solubility and weak adsorption to soil particles.

Future Research Directions and Uncharted Territories in Dimethicone Peg 8 Isostearate Science

Exploration of Novel Synthetic Pathways and Sustainable Production

The traditional synthesis of silicone polymers often involves energy-intensive processes and the use of chlorinated compounds, raising environmental concerns. rsc.orgrsc.org A primary focus of future research is the development of greener, more sustainable methods for producing Dimethicone PEG-8 Isostearate and related copolymers.

A promising avenue is the use of biocatalysis . rsc.orgacs.org Enzymes, such as lipase (B570770) and silicatein-α, have shown potential in catalyzing the formation of siloxane bonds under milder, more environmentally friendly conditions. rsc.orgrsc.orgresearchgate.net For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used to synthesize silicone polyesters and poly(dimethylsiloxane)-poly(ethylene glycol) (PDMS-PEG) copolymers in bulk, eliminating the need for organic solvents. researchgate.net Similarly, silicatein-α, an enzyme derived from marine sponges, can catalyze the hydrolysis and condensation of Si-O bonds, offering a biological route to polysiloxane synthesis. rsc.orgrsc.org

Future research will likely focus on optimizing these enzymatic reactions for industrial-scale production. This includes enhancing enzyme stability and reusability, and tailoring enzyme specificity to control the copolymer's molecular weight and structure. researchgate.net The goal is to develop economically viable processes that reduce reliance on fossil fuels and hazardous chemicals. rsc.org

Another area of exploration is the use of alternative, non-precious metal catalysts for hydrosilylation, a key reaction in grafting the PEG and isostearate groups onto the dimethicone backbone. nih.gov While platinum-based catalysts are highly effective, their cost and potential for metal residue are drawbacks. nih.gov Research into catalysts based on more abundant and less toxic metals could lead to more sustainable and cost-effective synthesis routes.

Integration into Bio-inspired and Biomimetic Materials Research

The unique amphiphilic nature of this compound makes it an attractive candidate for applications in bio-inspired and biomimetic materials. These materials mimic the structures and functions of biological systems, offering advanced performance in areas like drug delivery and synthetic biology.

One of the most exciting future directions is the use of siloxane-PEG copolymers in the creation of biomimetic membranes . utk.edumdpi.com These synthetic membranes can replicate the structure of cell membranes, providing stable platforms for studying biological processes and developing new biosensors. mdpi.com For example, triblock copolymers like PEO-b-PDMS-b-PEO can self-assemble into stable membranes, with the PDMS core mimicking the hydrophobic lipid region and the PEO blocks mimicking the polar head groups. utk.edumdpi.com The ability to tune the properties of these membranes by altering the copolymer structure opens up possibilities for creating artificial cells and advanced drug delivery vehicles.

In the realm of drug delivery , the self-assembly of amphiphilic block copolymers like this compound into micelles and nanoparticles is a key area of interest. researchgate.netnih.gov These nanostructures can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery. researchgate.netnih.gov Future research will focus on designing copolymers with specific functionalities to control drug release, enhance biocompatibility, and target specific cells or tissues. The enzymatic synthesis of novel PEGylated polyesters is also being explored to create more biodegradable and effective drug delivery systems. nih.gov

The table below summarizes potential research directions in this area:

Research AreaFocusPotential Applications
Biomimetic Membranes Self-assembly of siloxane-PEG copolymers into stable, functional membranes.Artificial cells, biosensors, advanced filtration systems. utk.edumdpi.com
Drug Delivery Encapsulation of hydrophobic drugs in copolymer micelles and nanoparticles.Targeted cancer therapy, controlled release of therapeutics. researchgate.netnih.gov
Tissue Engineering Development of biocompatible scaffolds that mimic the extracellular matrix.Regenerative medicine, wound healing.
Bio-interfacial Coatings Modification of surfaces to control protein adsorption and cell adhesion.Medical implants, marine anti-fouling coatings. mdpi.comnih.gov

Advanced In-Situ Characterization during Material Synthesis and Performance

To fully optimize the properties of this compound, a deeper understanding of its formation and behavior during application is necessary. Advanced in-situ characterization techniques, which monitor processes in real-time, are crucial for achieving this.

Vibrational spectroscopy , particularly Raman and Fourier-transform infrared (FTIR) spectroscopy, offers powerful tools for the in-situ monitoring of polymerization reactions. nih.govmt.comshu.ac.uk These non-destructive techniques can provide real-time data on the chemical composition and conversion rates during synthesis, such as the hydrosilylation reaction used to create siloxane-PEG copolymers. nih.govmt.com By tracking the disappearance of reactants and the appearance of products, researchers can gain precise control over the reaction kinetics and final polymer structure. mt.com In-situ Raman spectroscopy has been shown to be particularly effective for monitoring heterogeneous reactions where the components have low miscibility, a common challenge in silicone-polyether synthesis. nih.gov

Future research will likely involve the integration of these spectroscopic techniques into automated synthesis platforms. researchgate.net This would allow for high-throughput screening of reaction conditions and the rapid development of new copolymers with tailored properties. Furthermore, these techniques can be used to study the material's performance in real-time, for example, by monitoring the self-assembly of copolymers into nanostructures or their interaction with biological interfaces. rsc.org

The following table highlights key in-situ characterization techniques and their potential applications in this compound research:

TechniqueInformation ProvidedApplication in Research
In-Situ Raman Spectroscopy Real-time chemical composition, reaction kinetics, molecular vibrations. nih.govmt.comshu.ac.uknumberanalytics.comMonitoring hydrosilylation reactions, studying polymer curing, analyzing molecular structure in different environments. nih.govmt.comshu.ac.uk
In-Situ FTIR Spectroscopy Functional group analysis, reaction progress, polymer chain conformation. nih.govresearchgate.netnumberanalytics.comTracking polymerization in real-time, assessing the degree of functionalization, studying interactions with other molecules. nih.govresearchgate.net
Small-Angle X-ray Scattering (SAXS) Nanoscale structure, particle size and shape, pore size distribution. nih.govCharacterizing the self-assembly of copolymers into micelles and vesicles, studying the morphology of biomimetic membranes. nih.gov
Dynamic Light Scattering (DLS) Particle size distribution in solution. acs.orgMeasuring the size of nanoparticles and emulsions for drug delivery and other applications. acs.org

Rational Design of Next-Generation Siloxane-PEG Amphiphiles with Tailored Properties

The versatility of this compound stems from the ability to independently modify its constituent parts: the siloxane backbone, the PEG linker, and the isostearate group. This modularity allows for the rational design of next-generation amphiphiles with precisely tailored properties for specific applications.

Future research will focus on establishing clear structure-property relationships . researchgate.net By systematically varying the molecular weight of the PDMS block, the length of the PEG chain, and the nature of the hydrophobic end-group, researchers can fine-tune properties such as solubility, surface activity, and emulsification performance. researchgate.netmdpi.comnih.gov For example, the ratio of dimethylsiloxane units to PEG units (the D/D* ratio) is a critical parameter that determines the water solubility of the copolymer. worktribe.com

The development of novel amphiphilic architectures is another key research direction. This includes the synthesis of block, graft, and star-shaped copolymers with unique self-assembly behaviors. acs.orgoclc.orgmdpi.com For instance, creating copolymers with both PEG and zwitterionic grafts on a PDMS backbone can lead to materials with enhanced resistance to protein adsorption, making them ideal for biomedical applications and marine antifouling coatings. mdpi.comnih.gov

The table below outlines some of the key structural parameters that can be tuned to achieve desired properties in siloxane-PEG amphiphiles:

Structural ParameterEffect on PropertiesPotential Applications
Siloxane Chain Length Influences hydrophobicity, flexibility, and surface tension. mdpi.comresearchgate.netHigh-performance elastomers, breathable films, advanced lubricants. researchgate.net
PEG Chain Length Controls hydrophilicity, water solubility, and biocompatibility. acs.orgresearchgate.netnih.govWater-based formulations, drug delivery systems, non-fouling surfaces. acs.orgnih.gov
Hydrophobic Group Determines interaction with oils and other non-polar substances.Emulsifiers for cosmetics and industrial applications, phase transfer agents. mdpi.com
Copolymer Architecture (Block, Graft, etc.) Affects self-assembly, morphology, and mechanical properties. oclc.orgmdpi.comNanostructured materials, thermoplastic elastomers, advanced surfactants. oclc.orgmdpi.com

Predictive Modeling and Data-Driven Approaches for Discovery and Optimization

The traditional process of polymer discovery and optimization is often time-consuming and resource-intensive. Predictive modeling and data-driven approaches, such as machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling, are set to revolutionize this field. llnl.govoup.comacs.org

Machine learning models can be trained on existing datasets of polymer properties to predict the characteristics of new, unsynthesized materials. llnl.govacs.orgacs.org By inputting information about a polymer's chemical structure, such as its monomer composition and sequence, these models can accurately forecast properties like glass transition temperature, solubility, and mechanical strength. llnl.govacs.org This allows for the rapid virtual screening of vast libraries of potential copolymers, identifying promising candidates for synthesis and testing. llnl.gov

QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological or physicochemical activity. chemrxiv.orgprotoqsar.comknoell.com In the context of this compound, QSAR can be used to predict properties like emulsification efficiency, surface tension, and even biocompatibility based on the molecule's structural descriptors. chemrxiv.orgchemrxiv.orgresearchgate.net This approach can accelerate the design of new surfactants and emulsifiers with improved performance. chemrxiv.orgchemrxiv.org

The integration of these computational tools with automated synthesis platforms will create a closed-loop system for accelerated materials discovery. This will enable researchers to design, synthesize, and test new siloxane-PEG amphiphiles with unprecedented speed and efficiency.

The following table summarizes the key computational approaches and their potential impact on the field:

Computational ApproachDescriptionImpact on Research
Machine Learning (ML) Algorithms that learn from data to make predictions about new materials. llnl.govoup.comacs.orgacs.orgarxiv.orgRapid screening of virtual polymer libraries, prediction of a wide range of physical and chemical properties. llnl.govacs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Mathematical models that relate chemical structure to specific activities or properties. oup.comchemrxiv.orgprotoqsar.comknoell.comchemrxiv.orgresearchgate.netDesign of molecules with optimized performance for specific applications, such as emulsification or anti-fouling. chemrxiv.orgchemrxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulations Computer simulations that model the physical movements of atoms and molecules.Understanding self-assembly processes, predicting material morphology, studying interactions at interfaces.
High-Throughput Virtual Screening The use of computational methods to rapidly assess large libraries of virtual compounds.Accelerated discovery of new materials with desired properties, reducing the need for extensive experimental work.

Q & A

Q. Validation Techniques :

  • Gel Permeation Chromatography (GPC) : Determines molecular weight (e.g., ~5500 Da ).
  • FT-IR Spectroscopy : Confirms ester linkages (C=O stretch at ~1730 cm⁻¹) and PEGylation (C-O-C stretches at ~1100 cm⁻¹).
  • NMR (¹H and ¹³C) : Identifies methyl groups on silicon (δ 0.1–0.3 ppm) and PEG chain protons (δ 3.5–3.7 ppm) .

Basic Research: What physicochemical properties influence its functionality in cosmetic formulations?

Methodological Answer :
Key properties include:

  • Hydrophilic-Lipophilic Balance (HLB) : ~10, enabling emulsification of oils in aqueous systems .
  • Solubility : Water-soluble due to PEG-8 chains, with miscibility in polar solvents (e.g., ethanol) and limited solubility in non-polar oils .
  • Thermal Stability : Stable up to 100°C, but formulations should avoid exceeding 50°C during mixing to prevent PEG chain degradation .

Table 1 : Physicochemical Profile

PropertyValueSource
Molecular Weight~5500 Da
HLB10
Water SolubilityFully miscible
Thermal Limit≤50°C (processing)

Advanced Research: How can researchers resolve contradictions in toxicological safety data across studies?

Methodological Answer :
Discrepancies in safety assessments (e.g., EWG’s contamination concerns vs. industry-reported safety ) require:

Purity Analysis : Use HPLC-MS to detect contaminants like ethylene oxide or 1,4-dioxane .

Comparative Dose-Response Studies : Evaluate cytotoxicity (e.g., MTT assay) at concentrations ranging from 1–10% (historical use: ≤5% in leave-on products ).

Longitudinal Stability Testing : Monitor degradation byproducts under accelerated storage conditions (40°C, 75% RH for 3 months) .

Advanced Research: What experimental designs optimize its efficacy as a skin barrier enhancer?

Q. Methodological Answer :

  • In Vitro Models : Use reconstructed human epidermis (RhE) to measure transepidermal water loss (TEWL) reduction at 1–5% concentrations .
  • Synergistic Studies : Combine with ceramides or fatty acids to assess barrier repair via confocal microscopy (e.g., lipid lamellae organization) .
  • Rheological Analysis : Measure viscosity changes in formulations to balance occlusion (high viscosity) vs. spreadability (low viscosity) .

Basic Research: What analytical methods quantify this compound in complex matrices?

Q. Methodological Answer :

  • HPLC-ELSD (Evaporative Light Scattering Detection) : Separates silicone and PEG components without UV chromophores .
  • GC-MS : Quantifies volatile siloxane degradation products (e.g., cyclic D4/D5) after silylation derivatization .
  • ICP-OES : Detects trace silicon to confirm polymer integrity .

Advanced Research: How does PEG chain length variation impact its performance in dermal delivery systems?

Q. Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with PEG-4 to PEG-12 chains and assess:
    • Solubility : Longer PEG chains increase hydrophilicity (cloud point titration) .
    • Drug Encapsulation Efficiency : Use Franz diffusion cells to compare permeation of lipophilic actives (e.g., retinol) .
  • Molecular Dynamics Simulations : Model PEG-siloxane interactions to predict micelle formation and drug-loading capacity .

Basic Research: What regulatory frameworks govern its use in academic formulations?

Q. Methodological Answer :

  • EU Cosmetics Regulation : Requires compliance with Annex III/IV for maximum concentrations (e.g., ≤5% in leave-on products ).
  • OECD Guidelines : Follow Test No. 439 (skin irritation) and No. 492 (genotoxicity) for safety documentation .
  • ICH Stability Protocols : Validate formulation stability under ICH Q1A(R2) guidelines .

Advanced Research: What strategies mitigate batch-to-batch variability in industrial-grade samples?

Q. Methodological Answer :

  • Quality Control Metrics : Implement GPC for molecular weight distribution and FT-IR for functional group consistency .
  • Supplier Audits : Cross-validate Certificates of Analysis (CoA) with in-house NMR and LC-MS .
  • DoE (Design of Experiments) : Use factorial designs to identify critical process parameters (e.g., reaction time, temperature) affecting polydispersity .

Basic Research: How does its molecular structure confer dual hydrophobic-hydrophilic behavior?

Q. Methodological Answer :

  • Siloxane Backbone : Hydrophobic PDMS chain provides occlusive properties.
  • PEG-8 Side Chains : Ethylene oxide units form hydrogen bonds with water, enhancing solubility .
  • Isostearate Ester : Branched fatty acid improves compatibility with lipid-rich skin layers .

Figure 1 : Structural components and interactions .

Advanced Research: What methodologies assess long-term environmental impacts of silicone-based polymers like this compound?

Q. Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown in wastewater .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) at environmentally relevant concentrations (0.1–10 mg/L) .
  • Microplastic Tracking : Employ pyrolysis-GC/MS to detect silicone residues in sediment samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.